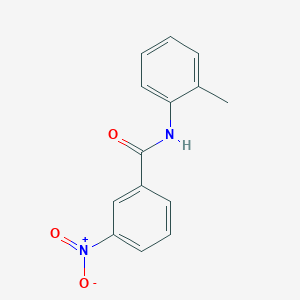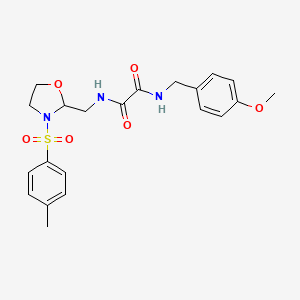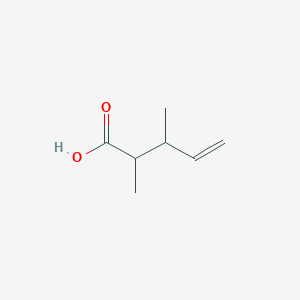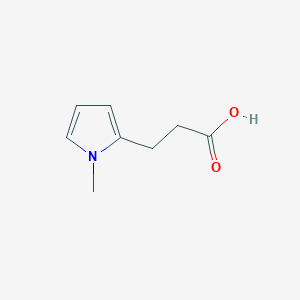
4-fluoro-N-(2-methyl-2H-indazol-7-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(2-methyl-2H-indazol-7-yl)benzenecarboxamide is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is intended for research and forensic applications .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which are structurally similar to the compound , has been summarized in recent literature . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of this compound is C15H12FN3O . Its average mass is 269.274 Da and its monoisotopic mass is 269.096436 Da .Chemical Reactions Analysis
The chemical reactions involving 1H- and 2H-indazoles have been discussed in recent literature . These reactions include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging has seen significant progress with the development of amyloid imaging ligands, which measure amyloid in vivo in the brain of Alzheimer's disease patients. This technique has been a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, enabling early detection of Alzheimer's disease and evaluation of new anti-amyloid therapies (Nordberg, 2007).
Practical Synthesis Techniques
Research on practical synthesis techniques, such as the synthesis of 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in chemical synthesis. This includes overcoming the high costs associated with the use of palladium and toxic chemicals in large-scale production (Qiu et al., 2009).
Supramolecular Chemistry
The use of benzene-1,3,5-tricarboxamide (BTAs) showcases the application of supramolecular chemistry in nanotechnology, polymer processing, and biomedical applications. BTAs self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, demonstrating the potential of supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Therapeutic Applications of Indazole Derivatives
Indazole derivatives, which share structural features with the query compound, have been described for their wide variety of biological activities, including anticancer and anti-inflammatory effects. This suggests the potential for compounds like 4-fluoro-N-(2-methyl-2H-indazol-7-yl)benzenecarboxamide to be explored for similar therapeutic applications (Denya, Malan, & Joubert, 2018).
Environmental and Health Implications of Fluorinated Compounds
Research on the environmental and health implications of fluorinated compounds, including their degradation and the biodegradability studies of polyfluoroalkyl chemicals, provides context on the persistence and potential effects of such chemicals in the environment and human health (Liu & Avendaño, 2013).
Safety and Hazards
特性
IUPAC Name |
4-fluoro-N-(2-methylindazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-19-9-11-3-2-4-13(14(11)18-19)17-15(20)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMJNCNLNWAYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)


![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)


![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[4-(dimethylamino)phenyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2609588.png)
